2-(Azidomethyl)-3,4-dimethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-3,4-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQOGYNMWAAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN=[N+]=[N-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azidomethyl 3,4 Dimethoxypyridine
Precursor Synthesis: Routes to 2-(Chloromethyl)-3,4-dimethoxypyridine
The primary precursor for the target compound is 2-(Chloromethyl)-3,4-dimethoxypyridine, typically handled as its hydrochloride salt to improve stability. chemicalbook.comsigmaaldrich.com The synthesis of this intermediate is a critical first stage, with several established routes starting from fundamental pyridine-based or related cyclic structures.
The construction of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride often begins with simpler, more accessible materials. One common starting material is maltol, which undergoes a series of reactions to build the desired pyridine (B92270) framework. sigmaaldrich.comgoogle.com This pathway involves methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, and crucially, a hydroxymethylation step to install the necessary carbon at the 2-position. google.com
Another documented route begins with 2-methyl-3-hydroxypyridine, which is subjected to reactions including methylation, nitration, and methoxylation to yield key intermediates. patsnap.com A pivotal intermediate in these syntheses is 2-hydroxymethyl-3,4-dimethoxypyridine. google.com This alcohol serves as the immediate precursor for the subsequent chlorination step. prepchem.com
The table below outlines a generalized pathway from a key pyridine intermediate to the chloromethyl precursor.
| Step | Starting Material | Key Transformation | Resulting Intermediate |
| 1 | 3,4-dimethoxy-2-methylpyridine N-oxide | Isomerization/Hydrolysis | 2-hydroxymethyl-3,4-dimethoxypyridine google.com |
| 2 | 2-hydroxymethyl-3,4-dimethoxypyridine | Chlorination | 2-(Chloromethyl)-3,4-dimethoxypyridine prepchem.com |
The conversion of the hydroxymethyl group at the 2-position of the pyridine ring—a benzylic-like position—into a chloromethyl group is essential for activating the molecule for the subsequent azidation step. This transformation is a standard procedure in organic synthesis, often accomplished with a chlorinating agent.
A widely cited method involves reacting 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride (SOCl₂) in a suitable solvent, such as chloroform. prepchem.com This reaction effectively substitutes the hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. prepchem.com The hydrochloride salt form is often isolated directly from the reaction mixture.
| Reactant | Reagent | Solvent | Product |
| 2-hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride (SOCl₂) | Chloroform | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride prepchem.com |
Azide (B81097) Introduction via Nucleophilic Substitution Reactions
With the activated chloromethyl precursor in hand, the final step is the introduction of the azide moiety. This is achieved through a classic nucleophilic substitution reaction where the chloride is displaced by an azide nucleophile.
The synthesis of benzylic azides from their corresponding chlorides is a robust and high-yielding reaction. youtube.com The process involves treating the chloromethyl precursor with an azide salt, most commonly sodium azide (NaN₃). rsc.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the cation of the azide salt while leaving the azide anion highly nucleophilic. rsc.org
The reaction generally proceeds efficiently at room temperature over several hours. rsc.org Upon completion, the desired product, 2-(Azidomethyl)-3,4-dimethoxypyridine, is isolated through standard workup procedures, which typically involve dilution with water and extraction with an organic solvent. rsc.org
| Reactant | Reagent | Solvent | Typical Conditions | Product |
| 2-(Chloromethyl)-3,4-dimethoxypyridine | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room temperature, 12 hours rsc.org | This compound |
The conversion of 2-(Chloromethyl)-3,4-dimethoxypyridine to its azide derivative proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.com In this process, the azide ion (N₃⁻), a potent nucleophile, directly attacks the electrophilic carbon atom of the chloromethyl group. youtube.comnih.gov
This attack occurs from the side opposite to the chlorine atom (the leaving group), leading to a transition state where the azide ion is forming a new bond to the carbon while the carbon-chlorine bond is simultaneously breaking. The reaction occurs in a single, concerted step without the formation of a carbocation intermediate. The presence of the pyridine ring adjacent to the reaction center can enhance the reaction rate through stabilization of the Sₙ2 transition state, a phenomenon known as the "phenasal effect". youtube.com This electronic assistance, combined with the unhindered nature of the primary halide, makes the Sₙ2 pathway highly favorable, leading to an efficient and clean conversion to the final azide product. youtube.com
Chemical Reactivity and Transformative Potential of the Azidomethyl Group
Exploration of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, high yields, and exceptional regioselectivity. beilstein-journals.orgwikipedia.org This reaction facilitates the covalent linking of two molecular fragments—one containing an azide (B81097) and the other a terminal alkyne—under mild conditions. beilstein-journals.org For 2-(azidomethyl)-3,4-dimethoxypyridine, the azidomethyl group readily participates in this transformation, providing a robust method for synthesizing a diverse library of 1,2,3-triazole-containing pyridine (B92270) derivatives.
The CuAAC reaction is celebrated for its broad substrate scope and tolerance of a wide array of functional groups. researchgate.net When this compound is used as the azide component, it can be expected to react efficiently with a vast range of terminal alkynes. The reaction's compatibility allows for the presence of various functionalities on the alkyne partner, including esters, amides, ethers, and even other heterocyclic systems, without the need for protecting groups. researchgate.net This high degree of functional group tolerance is a significant advantage, streamlining synthetic pathways. nih.gov The reaction proceeds under mild conditions, typically in a variety of solvents including aqueous solutions, and is generally unaffected by steric hindrance near the reacting sites. nih.gov
A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed process exclusively yields the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgnih.gov This high level of control is attributed to the copper-mediated reaction mechanism, which proceeds through a copper-acetylide intermediate. nih.govresearchgate.net Consequently, the reaction of this compound with any terminal alkyne under CuAAC conditions will predictably and selectively form the corresponding 1-( (3,4-dimethoxypyridin-2-yl)methyl)-4-(substituted)-1H-1,2,3-triazole. This predictability is crucial for applications in medicinal chemistry and materials science where precise molecular architecture is required. beilstein-journals.orgdntb.gov.ua
The efficiency of the CuAAC reaction hinges on the catalytic system employed to generate and stabilize the active copper(I) species. wikipedia.org A variety of systems have been developed to optimize reaction rates and yields.
In Situ Reduction of Copper(II): The most common method involves using a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ. wikipedia.org This system is highly effective, convenient, and widely used for its reliability in both organic and aqueous media.
Copper(I) Salts: Direct use of copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective. nih.gov However, Cu(I) can be prone to disproportionation and oxidation, which can diminish catalytic activity.
Ligand-Accelerated Catalysis: To stabilize the Cu(I) catalytic species, prevent oxidation, and accelerate the reaction, various ligands are often employed. scispace.com Tris-(benzyltriazolylmethyl)amine (TBTA) is a frequently used ligand that protects the copper catalyst and enhances reaction efficiency. wikipedia.org N-heterocyclic carbene (NHC) ligands have also been shown to form highly active copper complexes that can achieve quantitative conversion in minutes at very low catalyst loadings. beilstein-journals.orgnih.gov
These advanced catalytic systems ensure that the cycloaddition with this compound can proceed rapidly and in high yield, often reaching completion at room temperature. nih.gov
Alternative Cycloaddition Pathways (e.g., Copper-Free Click Chemistry)
While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for certain biological applications. sigmaaldrich.com This has spurred the development of copper-free click chemistry alternatives. The most prominent among these is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). interchim.fr
SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a metal catalyst. interchim.fr The reaction is driven by the release of ring strain (~18 kcal/mol) in the cyclooctyne, which significantly lowers the activation energy. sigmaaldrich.comwikipedia.org This bioorthogonal reaction is highly selective for azides, proceeds quickly at physiological temperatures, and shows no apparent toxicity, making it suitable for labeling biomolecules in living systems. sigmaaldrich.comnih.gov The reaction of this compound with a strained alkyne like DBCO would provide an effective metal-free pathway to triazole formation, although it typically yields a mixture of regioisomers. wikipedia.org
Other Chemical Transformations of the Azido (B1232118) Moiety
Beyond cycloaddition reactions, the azido group in this compound can be transformed into other valuable functional groups, most notably amines.
The reduction of the azide to a primary amine is a fundamental transformation. This conversion yields 2-(aminomethyl)-3,4-dimethoxypyridine, a key intermediate for further functionalization. This primary amine can then undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. wikipedia.org
Reductive amination is a powerful method for C-N bond formation that proceeds via an intermediate imine, which is reduced in situ. masterorganicchemistry.com The process can be performed in a one-pot fashion where the amine, a carbonyl compound, and a reducing agent are combined. wikipedia.org Mild reducing agents are preferred because they selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. masterorganicchemistry.com
Common reducing agents for this transformation include:
Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for imines over ketones or aldehydes under weakly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for a wide range of substrates. masterorganicchemistry.com
2-Picoline-Borane Complex: A stable solid that serves as an excellent reagent for reductive aminations, capable of being used in various solvents, including water, or even under solvent-free conditions. sigmaaldrich.com
This strategy allows for the straightforward synthesis of a wide variety of substituted amines starting from this compound, significantly expanding its synthetic utility.
Thermal or Photochemical Reactivity Investigations
Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the thermal or photochemical reactivity of this compound. While the thermal and photochemical behavior of aryl and alkyl azides is a well-documented area of chemical research, dedicated investigations into this particular compound, detailing its specific reaction pathways, product formation, and quantitative data under such conditions, are not available in the public domain.
General principles of azide chemistry suggest that the azidomethyl group serves as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation, which would likely lead to a variety of subsequent reactions. However, without specific experimental data for this compound, any discussion of its reactivity would be speculative.
Therefore, no detailed research findings or data tables on the thermal or photochemical reactivity of this compound can be presented.
Synthesis and Structural Elucidation of Novel Derivatives from 2 Azidomethyl 3,4 Dimethoxypyridine
Synthesis of Pyridine-Linked 1,2,3-Triazole Conjugates
The synthesis of 1,2,3-triazole conjugates from 2-(azidomethyl)-3,4-dimethoxypyridine is most effectively achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govfrontiersin.orgmdpi.com This reaction involves the [3+2] cycloaddition between the terminal azide (B81097) group of the pyridine (B92270) derivative and a terminal alkyne. The reaction is known for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and mild reaction conditions. organic-chemistry.org
The general procedure involves reacting this compound with a variety of terminal alkynes in the presence of a copper(I) catalyst. The catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. frontiersin.orgresearchgate.net The reaction typically proceeds smoothly in a range of solvents, including mixtures of water with t-butanol or tetrahydrofuran (B95107) (THF), to afford the desired pyridine-linked 1,2,3-triazole conjugates in high yields. This method's robustness allows for the incorporation of a wide array of substituents (R-groups) into the final molecule, depending on the alkyne used.
Preparation of Complex Molecular Architectures (e.g., Hydrazone Derivatives)
The synthesis of hydrazone derivatives from this compound is a multi-step process, as the azide functionality is not a direct precursor to the hydrazone group. The synthetic strategy first requires the reduction of the azide to a primary amine. organic-chemistry.orgthieme-connect.com
This reduction is a common and well-established transformation that can be accomplished using several methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or chemical reduction using reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reduction), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. thieme-connect.comresearchgate.netrsc.org
Once the corresponding amine, (3,4-dimethoxypyridin-2-yl)methanamine, is obtained, it must be converted into a hydrazine. This can be a challenging step but may be achieved through diazotization followed by reduction. A more straightforward, albeit indirect, route to molecules containing both the pyridine core and a hydrazone moiety would involve different synthetic strategies.
However, following the transformation from the parent compound, the resulting (3,4-dimethoxypyridin-2-yl)methanehydrazine can then be condensed with various aldehydes or ketones. This classic condensation reaction, typically carried out in an alcoholic solvent like ethanol, yields the target hydrazone derivatives. nih.govresearchgate.netresearchgate.net The reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the characteristic C=N-N linkage of the hydrazone.
Spectroscopic Methodologies for Structural Characterization
The structural confirmation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable tools for elucidating the molecular framework of the synthesized derivatives.
For the pyridine-linked 1,2,3-triazole conjugates, ¹H NMR provides definitive evidence of the cycloaddition reaction. A key diagnostic signal is a singlet appearing in the downfield region, typically between δ 7.9 and 8.0 ppm, which corresponds to the C5 proton of the newly formed 1,2,3-triazole ring. nih.gov The appearance of this signal, coupled with the disappearance of the terminal alkyne proton signal from the starting material, confirms the formation of the triazole. Other expected signals include those for the pyridine ring protons, a singlet for the methylene (B1212753) bridge (-CH₂-), and singlets for the two methoxy (B1213986) (-OCH₃) groups. researchgate.netrsc.org
In the case of hydrazone derivatives, the ¹H NMR spectrum would be characterized by the presence of a signal for the azomethine proton (-N=CH-), with its chemical shift being highly dependent on the electronic environment. The NH proton of the hydrazone linkage would typically appear as a downfield, exchangeable singlet. mdpi.comnih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The formation of the triazole ring is confirmed by the appearance of two new signals for the triazole carbons. Similarly, for hydrazones, the signal for the azomethine carbon (C=N) would be a key identifier.
Table 1: Representative ¹H NMR Spectral Data for a Hypothetical 1-((3,4-Dimethoxypyridin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole H-5 | 8.05 | s (singlet) |
| Pyridine H-6 | 8.20 | d (doublet) |
| Pyridine H-5 | 7.10 | d (doublet) |
| Phenyl-H | 7.30 - 7.50 | m (multiplet) |
| Methylene (-CH₂-) | 5.60 | s (singlet) |
| Methoxy (-OCH₃) | 4.05 | s (singlet) |
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. In the synthesis of derivatives from this compound, the most critical diagnostic feature is the azide group's characteristic strong, sharp absorption band.
This band, corresponding to the asymmetric stretching vibration of the N₃ group, appears prominently around 2100-2125 cm⁻¹. nih.govresearchgate.netacs.org The successful conversion of the starting material into either a triazole or an amine (en route to a hydrazone) is unequivocally confirmed by the complete disappearance of this azide absorption band in the IR spectrum of the product. researchgate.net
For the resulting triazole derivatives, new bands corresponding to the C=N and N-N stretching of the triazole ring would appear in the fingerprint region (typically 1400-1600 cm⁻¹). For hydrazone derivatives, the spectrum would be characterized by a C=N stretching vibration (around 1600-1650 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹). nih.gov
Table 2: Key IR Absorption Frequencies for Reactant and Products
| Functional Group | Vibrational Mode | Compound Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|---|
| Azide (N₃) | Asymmetric stretch | Starting Material | ~2110 (strong, sharp) |
| Triazole (C=N, N-N) | Ring stretch | Triazole Product | 1450 - 1600 |
| Azomethine (C=N) | Stretch | Hydrazone Product | 1600 - 1650 |
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. Using techniques like electrospray ionization (ESI), the analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.goveurl-pesticides.eu This allows for the direct confirmation that the addition or transformation reaction has occurred as expected, for instance, by verifying that the mass of the alkyne has been added to the mass of the starting azide in a triazole synthesis.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into the geometric structure, electron distribution, and orbital energies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For a molecule like 2-(Azidomethyl)-3,4-dimethoxypyridine, DFT calculations would typically be employed to optimize the molecular geometry, determine the ground-state energy, and analyze the frontier molecular orbitals (HOMO and LUMO). Such analyses are crucial for predicting the molecule's reactivity and kinetic stability. However, no specific DFT studies on this compound have been reported.
Conformational Analysis and Energetic Profiles
The flexibility of the azidomethyl and dimethoxy groups suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers for interconversion. This is critical for understanding its behavior in different environments. At present, there are no published conformational analyses or energetic profiles for this compound.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Computational NMR Chemical Shift Derivations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a standard tool for structure elucidation. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict ¹H and ¹³C NMR spectra. A comparison between calculated and experimental shifts can confirm the proposed structure and provide insights into its electronic environment. No such computational NMR studies for this compound are available in the literature.
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed using DFT, calculates the expected infrared (IR) and Raman active vibrational modes of a molecule. This is useful for assigning experimental spectral peaks to specific molecular motions, such as the characteristic azide (B81097) stretch. A search of the literature did not yield any theoretical vibrational frequency analyses for this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a key tool for elucidating the pathways of chemical reactions. For this compound, theoretical studies could investigate its thermal or photochemical decomposition, its participation in cycloaddition reactions (e.g., "click chemistry"), or other transformations. Such studies would involve locating transition state structures and calculating activation energies to provide a detailed understanding of the reaction kinetics and thermodynamics. To date, no theoretical investigations into the reaction mechanisms or transition states involving this specific compound have been published.
Role As a Building Block in Advanced Organic Synthesis Research
Precursor in the Construction of Heterocyclic Systems
The primary role of 2-(azidomethyl)-3,4-dimethoxypyridine in this context is to facilitate the creation of more complex heterocyclic frameworks, particularly those containing 1,2,3-triazoles. The azide (B81097) group is a stable, non-obtrusive functional group that undergoes highly specific [3+2] cycloaddition reactions with alkynes.
Key Research Findings:
Triazole Formation: The reaction of the azidomethyl group with a terminal or internal alkyne leads to the formation of a stable, five-membered 1,4- or 1,5-disubstituted triazole ring. This reaction is exceptionally reliable and high-yielding, especially when catalyzed by copper(I) species.
Linking Scaffolds: This cycloaddition serves as an effective method for covalently linking the dimethoxypyridine scaffold to other molecular fragments. By choosing an alkyne-functionalized partner, chemists can construct large, multi-component systems where the resulting triazole acts as a rigid, metabolically stable linker.
Analogy to Other Systems: The utility of the azidomethyl group as a precursor for heterocycle synthesis is well-documented for other core structures. For instance, 2-(azidomethyl)oxazoles are used in a similar fashion to react with alkynes, forming complex peptidomimetics containing a triazole linkage. beilstein-journals.orgnih.gov This highlights the general applicability of this synthetic strategy.
The use of this compound allows for the introduction of a pyridine (B92270) moiety into a target structure late in a synthetic sequence, preserving the functionality of other sensitive groups due to the mild and orthogonal nature of the click reaction.
| Reaction Type | Reactants | Product Heterocycle | Key Features |
| Azide-Alkyne Cycloaddition | This compound + Alkyne-containing molecule | 1,2,3-Triazole | High efficiency, mild conditions, forms stable linker |
Design and Synthesis of Modular Chemical Probes
Modular synthesis is a powerful strategy for the rapid development of chemical probes used to study biological systems. frontiersin.orgnih.gov These probes are often composed of distinct modules: a unit for binding a biological target, a reporter tag (e.g., a fluorophore or biotin), and sometimes a reactive group for covalent labeling. The azide functionality makes this compound an ideal component for such modular designs. nih.gov
Key Research Findings:
Bioorthogonal Handle: The azide group is a premier example of a bioorthogonal handle—a functional group that reacts selectively with a partner (like an alkyne) in a complex biological environment without cross-reacting with native biological functional groups.
Late-Stage Functionalization: In a modular approach, a core molecule containing the dimethoxypyridine scaffold can be synthesized and then "clicked" to a reporter module functionalized with an alkyne in the final step. This allows a single core structure to be easily paired with a variety of tags (e.g., different colored fluorophores) to create a panel of probes for different applications.
Systematic Probe Optimization: The efficiency of the click reaction facilitates the systematic optimization of probes. By synthesizing a series of pyridine-based cores and reacting them with a standardized reporter tag, researchers can quickly evaluate how changes to the core structure affect biological activity or target binding. This modularity accelerates the discovery of effective chemical probes. scispace.com
| Probe Component | Role of this compound | Synthetic Reaction | Advantage |
| Target Binding Moiety/Scaffold | Provides the core chemical structure. | N/A | Can be tailored for specific biological targets. |
| Linker/Functional Handle | The azidomethyl group acts as the connection point. | Azide-Alkyne Cycloaddition | Allows for efficient and specific attachment to other modules. |
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is an approach that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukscispace.com Rather than focusing on a single target molecule, DOS explores broad areas of chemical space. nih.gov this compound is an excellent building block for DOS strategies due to its ability to participate in robust and versatile coupling reactions. beilstein-journals.org
Key Research Findings:
Reagent-Based Diversification: This compound is perfectly suited for a reagent-based diversification strategy. A common core (the dimethoxypyridine scaffold) is reacted with a large and diverse collection of building blocks (a library of alkynes) to rapidly generate a large library of final products.
Scaffold Decoration: The dimethoxypyridine ring can be considered a "privileged scaffold," a structural motif that is often found in biologically active compounds. In a DOS workflow, this core scaffold is "decorated" with a wide variety of chemical appendages via the triazole linkage, creating a library of related compounds with diverse properties.
Efficiency and Simplicity: The use of click chemistry in this context ensures that the library-generating reactions are high-yielding and easy to purify, which are critical requirements for the efficient production of large compound collections. This allows for the exploration of structure-activity relationships by systematically varying the alkyne component attached to the pyridine core.
| DOS Strategy | Role of Building Block | Reaction Used | Outcome |
| Reagent-Based Diversification | Serves as the central, constant core scaffold. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A large library of compounds with a common core but diverse appendages. |
| Privileged Scaffold Decoration | Provides a biologically relevant heterocyclic core. | CuAAC | A focused library of potential bioactive molecules for screening. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes and Methodologies
Future research is anticipated to focus on developing more efficient, safer, and environmentally benign synthetic routes to 2-(azidomethyl)-3,4-dimethoxypyridine and its derivatives. Current synthetic approaches likely rely on the nucleophilic substitution of a corresponding halide, such as 2-(chloromethyl)-3,4-dimethoxypyridine, with an azide (B81097) salt. While effective, this method can present safety concerns associated with the use of azide reagents.
Novel methodologies that could be explored include:
Flow Chemistry Approaches: Continuous-flow synthesis offers enhanced safety and scalability for reactions involving potentially hazardous reagents like azides. durham.ac.ukcam.ac.uk The development of a flow-based process for the synthesis of this compound would represent a significant advancement, allowing for better control over reaction conditions and minimizing the accumulation of hazardous intermediates. durham.ac.ukcam.ac.uk
Diazo-Transfer Reactions: Alternative synthetic strategies, such as diazo-transfer reactions from a corresponding primary amine, could provide a more direct route to the target compound. organic-chemistry.org Research into novel diazo-transfer reagents that are more stable and easier to handle is an active area of investigation. organic-chemistry.org
Late-Stage Functionalization: Methodologies for the late-stage introduction of the azidomethyl group onto a pre-existing 3,4-dimethoxypyridine (B108619) scaffold would be highly valuable. This approach would enable the rapid generation of a library of derivatives for screening in various applications.
The development of new synthetic routes will be crucial for making this compound more accessible to the broader scientific community, thereby facilitating its exploration in other fields.
Exploration in Materials Science and Chemical Biology Research
The unique combination of a biologically relevant pyridine (B92270) core and a versatile azide handle makes this compound an attractive building block for materials science and chemical biology.
In Materials Science:
The azide group can be utilized in the synthesis of novel polymers and functional materials. mdpi.com For instance, this compound could be incorporated into polymers via click chemistry to create materials with tailored electronic, optical, or mechanical properties. Azaheterocycles, like pyridine, are known to be building blocks for fluorescent materials and sensors. openaccessjournals.com The incorporation of the dimethoxypyridine moiety could impart specific photophysical properties to the resulting materials. Future research could focus on:
Synthesis of Functional Polymers: Utilizing the azide group for polymerization or post-polymerization modification to create novel materials for applications in electronics, coatings, and drug delivery.
Development of Chemosensors: The pyridine nitrogen and methoxy (B1213986) groups could act as a chelating unit for metal ions, and the azide could be used to attach the molecule to a solid support or a fluorescent reporter, enabling the development of new chemosensors.
In Chemical Biology:
The pyridine scaffold is a key component in many biologically active molecules and enzyme inhibitors. researchgate.net The azide group allows for the facile conjugation of this compound to biomolecules such as proteins, nucleic acids, and carbohydrates through bioorthogonal chemistry. This opens up possibilities for:
Drug Discovery: The compound could serve as a scaffold for the development of new therapeutic agents. The dimethoxypyridine core is found in several proton pump inhibitors. The azide can be used to attach this core to other pharmacophores or to create libraries of compounds for high-throughput screening.
Bioconjugation and Labeling: The ability to attach this molecule to biomolecules could be exploited for applications in diagnostics, imaging, and targeted drug delivery. For example, it could be used to label specific proteins in a cell to study their function and localization.
Enzyme Inhibition Studies: Pyridine derivatives are known to act as enzyme inhibitors. researchgate.net The this compound core could be investigated as a potential inhibitor for a range of enzymes, with the azide group allowing for the identification of binding partners through photoaffinity labeling.
Advancements in Automated and High-Throughput Synthesis Utilizing the Compound
The modular nature of syntheses involving the azide group makes this compound an ideal candidate for automated and high-throughput synthesis platforms. nih.govrsc.org These technologies are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. nih.govrsc.org
Future research in this area could involve:
Development of Azide Libraries: Utilizing automated synthesis platforms to generate large libraries of this compound derivatives with diverse substitution patterns on the pyridine ring. nih.govrsc.org These libraries could then be screened for biological activity or material properties.
In Situ Screening: Combining high-throughput synthesis with in situ screening assays would allow for the rapid identification of lead compounds without the need for isolation and purification of each library member. rsc.org The "click" reaction is particularly well-suited for this approach due to its high efficiency and selectivity. rsc.org
Robotics and Artificial Intelligence: The integration of robotics and artificial intelligence into automated synthesis platforms could further accelerate the discovery process. Machine learning algorithms could be used to predict the properties of virtual compounds and guide the synthesis of the most promising candidates.
The application of automated and high-throughput synthesis methodologies to this compound has the potential to unlock its full potential in a wide range of applications, from the development of new pharmaceuticals to the discovery of novel materials.
Q & A
Q. What is the optimal synthetic route for preparing 2-(Azidomethyl)-3,4-dimethoxypyridine, and what critical parameters influence the reaction yield?
The compound is synthesized via nucleophilic substitution of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C for 4 hours . Key parameters include:
- Temperature : Elevated temperatures (90°C) accelerate azide substitution.
- Solvent : DMF’s high polarity facilitates SN2 reactivity.
- Reagent excess : A 2:1 molar ratio of NaN₃ to precursor ensures complete conversion .
- Purification : Thin-layer chromatography (TLC, silica gel 60 F254) and flash column chromatography (silica gel 230–400 mesh) yield >90% purity .
Q. How can researchers ensure the purity of this compound post-synthesis?
Purity is confirmed through:
Q. What safety precautions are essential when handling sodium azide in the synthesis of this compound?
Sodium azide is highly toxic and explosive. Critical precautions include:
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ignition sources : Avoid sparks/flames (azides decompose exothermically) .
- Storage : Keep NaN₃ in airtight containers away from acids .
Advanced Research Questions
Q. How can spectroscopic data (¹H NMR, IR, MS) be interpreted to confirm the structure of this compound and its derivatives?
Q. What strategies optimize the substitution reaction converting 2-(chloromethyl) to 2-(azidomethyl) derivatives?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of NaN₃ .
- Catalyst screening : Copper(I) iodide (CuI) may accelerate reactions via coordination, though not used in current protocols .
- Reaction monitoring : In-situ TLC detects intermediates and prevents over-reaction .
Q. In biological activity studies, how do structural modifications of triazole-hydrazone derivatives affect antimicrobial efficacy?
Derivatives synthesized via Huisgen cyclization show varied activity:
- Antibacterial : 4-OMe and 3-NO₂ substituents enhance Gram-positive inhibition (MIC ~12.5 µg/mL) .
- Antifungal : 4-SO₂Me and 3,5-dichloro groups exhibit potent activity against Candida albicans (MIC ~6.25 µg/mL) .
- SAR trends : Electron-withdrawing groups (e.g., –NO₂) improve membrane penetration, while bulky substituents reduce efficacy .
Q. What are the challenges in scaling up the synthesis while maintaining efficiency and safety?
- Exothermic reactions : Batch-wise NaN₃ addition prevents thermal runaway .
- Azide handling : Use explosion-proof equipment and dilute reaction mixtures to mitigate detonation risks .
- Purification at scale : Replace flash chromatography with recrystallization (e.g., ethanol/water) .
Q. How can residual solvents be analyzed and controlled to meet pharmacopeial standards?
- GC-MS : Quantify DMF residues (ICH Q3C limit: 880 ppm) .
- Buffer preparation : Ammonium acetate buffer (pH 6.5) for HPLC analysis .
- Lyophilization : Remove trace solvents under reduced pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
